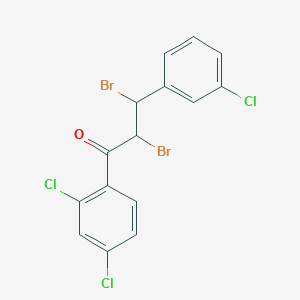![molecular formula C14H18O3 B12593310 2-[2-(2-Oxobutyl)phenyl]ethyl acetate CAS No. 600738-92-9](/img/structure/B12593310.png)
2-[2-(2-Oxobutyl)phenyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Oxobutyl)phenyl]ethyl acetate is an organic compound with the molecular formula C14H18O3 It is an ester derivative, characterized by the presence of an acetate group attached to a phenyl ring, which is further substituted with a 2-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate typically involves the esterification of 2-[2-(2-oxobutyl)phenyl]ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Oxobutyl)phenyl]ethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-[2-(2-oxobutyl)phenyl]ethanol and acetic acid.
Reduction: 2-[2-(2-oxobutyl)phenyl]ethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(2-Oxobutyl)phenyl]ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Oxobutyl)phenyl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester group can undergo hydrolysis to release the active alcohol, which may interact with cellular components and modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethyl acetate: Similar ester structure but lacks the 2-oxobutyl substitution.
Benzyl acetate: Another ester with a benzyl group instead of the 2-oxobutyl group.
Uniqueness
2-[2-(2-Oxobutyl)phenyl]ethyl acetate is unique due to the presence of the 2-oxobutyl group, which imparts distinct chemical and biological properties compared to other esters. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propriétés
Numéro CAS |
600738-92-9 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-[2-(2-oxobutyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C14H18O3/c1-3-14(16)10-13-7-5-4-6-12(13)8-9-17-11(2)15/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
UVDVNHKUPVHDSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1=CC=CC=C1CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


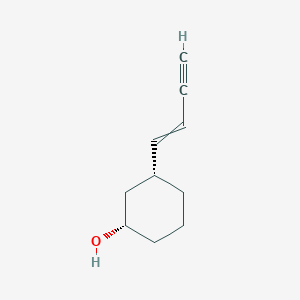
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
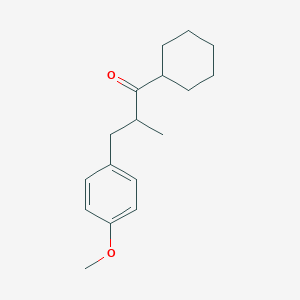
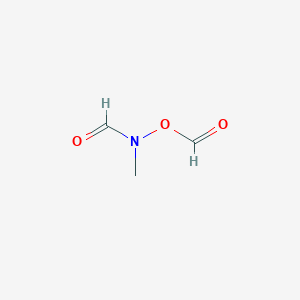
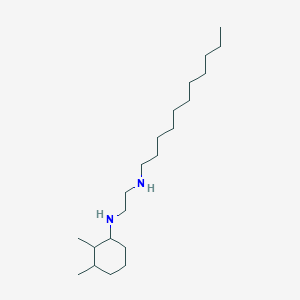
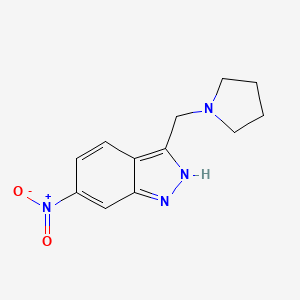
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)

![Bicyclo[3.2.0]hepta-1(5),2,6-triene](/img/structure/B12593276.png)
![N-{2-[3-(4-Aminobutoxy)naphthalen-1-yl]-1-carboxy-2-oxoethyl}-L-tyrosinamide](/img/structure/B12593282.png)

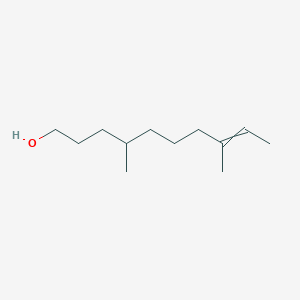
![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)
